molecular formula C4H6BrFO B1289158 3-(Bromomethyl)-3-fluorooxetane CAS No. 865451-86-1

3-(Bromomethyl)-3-fluorooxetane

Cat. No.: B1289158
CAS No.: 865451-86-1
M. Wt: 168.99 g/mol
InChI Key: NJZVKJVPHVROMS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-fluorooxetane is an organic compound characterized by a four-membered oxetane ring substituted with a bromomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-fluorooxetane typically involves the reaction of oxetane derivatives with brominating and fluorinating agents. One common method includes the bromination of 3-methyl-3-fluorooxetane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-fluorooxetane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thio, or alkoxy-substituted oxetanes.

    Oxidation: Products include oxetane derivatives with hydroxyl or carbonyl groups.

    Reduction: The major product is 3-fluorooxetane.

Scientific Research Applications

3-(Bromomethyl)-3-fluorooxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-fluorooxetane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-fluorooxetane
  • 3-(Iodomethyl)-3-fluorooxetane
  • 3-(Hydroxymethyl)-3-fluorooxetane

Uniqueness

3-(Bromomethyl)-3-fluorooxetane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability .

Properties

IUPAC Name

3-(bromomethyl)-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVKJVPHVROMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623048
Record name 3-(Bromomethyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865451-86-1
Record name 3-(Bromomethyl)-3-fluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865451-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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